molecular formula C5H8ClN3OS B1272655 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol CAS No. 877802-01-2

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol

Cat. No.: B1272655
CAS No.: 877802-01-2
M. Wt: 193.66 g/mol
InChI Key: WEJOQMYKEIAUSZ-UHFFFAOYSA-N
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Description

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is a chemical compound with the molecular formula C5H8ClN3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific fields .

Scientific Research Applications

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial in controlling the activity of urease-producing bacteria, such as Helicobacter pylori, which is associated with gastrointestinal infections . The compound’s interaction with urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to induce apoptotic cell death in cancer cells, such as HeLa cells, by blocking the cell cycle at the sub-G1 phase . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, thiadiazole derivatives can modulate the expression of genes involved in apoptosis and cell proliferation, leading to the inhibition of cancer cell growth . Additionally, the compound’s lipophilic nature allows it to cross cellular membranes, further influencing intracellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as urease, inhibiting their activity . This binding interaction is facilitated by the compound’s thiadiazole ring, which forms stable complexes with the enzyme’s active site residues. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including this compound, maintain their stability under various conditions, ensuring consistent biological activity . Prolonged exposure to the compound may lead to gradual degradation, affecting its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enzyme inhibition and anti-cancer activity . Higher doses may result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its interaction with urease affects the urea cycle, influencing the production of ammonia and carbon dioxide . Additionally, the compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach intracellular targets . Once inside the cell, the compound may localize to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus may enable it to interact with transcription factors and modulate gene expression . Similarly, its presence in the mitochondria may influence cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol typically involves the reaction of 4-chloro-1,2,5-thiadiazole with methylamine and ethanol. The reaction is carried out under controlled conditions, often involving refluxing the reactants in a suitable solvent such as methanol or ethanol. The product is then purified using techniques like silica gel chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Uniqueness: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylamino groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[(4-chloro-1,2,5-thiadiazol-3-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJOQMYKEIAUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NSN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378187
Record name 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877802-01-2
Record name 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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